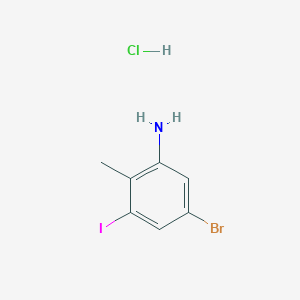

5-Bromo-3-iodo-2-methylaniline hydrochloride

Descripción

Propiedades

IUPAC Name |

5-bromo-3-iodo-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKDNNGGEFMZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Bromo-3-iodo-2-methylaniline hydrochloride typically involves multi-step reactions. One common method starts with 2-methyl-3-nitroaniline, which undergoes nitration, reduction, and halogenation reactions to introduce the bromine and iodine atoms. The final step involves the formation of the hydrochloride salt .

Reduction: Conversion of the nitro group to an amine.

Halogenation: Introduction of bromine and iodine atoms.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form.

Análisis De Reacciones Químicas

5-Bromo-3-iodo-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Pharmaceuticals

One of the primary applications of 5-Bromo-3-iodo-2-methylaniline hydrochloride is in the synthesis of biologically active compounds. It serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system and metabolic disorders. For instance, it is involved in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in diabetes therapy .

2. Anticancer Research

The compound has shown potential in anticancer research. Its structural properties allow it to act as a building block for synthesizing compounds that inhibit tumor growth. Research indicates that derivatives of this compound can selectively target cancer cells while sparing healthy cells, leading to fewer side effects compared to traditional chemotherapy .

3. Neuropharmacology

In neuropharmacology, this compound is being studied for its effects on neurotransmitter systems. Compounds derived from it have been evaluated for their ability to modulate receptors involved in anxiety and depression, showcasing its potential as a therapeutic agent in mental health disorders .

Material Science Applications

1. Organic Electronics

The compound is also utilized in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into electronic devices enhances their efficiency and stability .

2. Polymer Chemistry

In polymer chemistry, this compound acts as a functional monomer for synthesizing conductive polymers. These polymers have applications in sensors and actuators due to their electrical conductivity and mechanical flexibility .

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-iodo-2-methylaniline hydrochloride involves its ability to participate in electrophilic aromatic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles, allowing it to form various derivatives. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions.

Comparación Con Compuestos Similares

Key Observations:

Halogen vs. Alkyl Substituents : The target compound’s iodine substituent (atomic radius: 1.40 Å) introduces greater steric hindrance and polarizability compared to chlorine (0.99 Å) or fluorine (0.64 Å) in analogs like 3-Bromo-5-Chloro-2-fluoroaniline HCl . This impacts solubility and reactivity in cross-coupling reactions.

Electronic Effects : Methoxy groups in 3-Bromo-4-methoxyaniline HCl are electron-donating, altering electronic density on the aromatic ring compared to the electron-withdrawing iodine in the target compound .

Molecular Weight: Despite similar halogen substitution, the target compound’s lower molecular weight (202.26 vs.

Actividad Biológica

5-Bromo-3-iodo-2-methylaniline hydrochloride is a halogenated aniline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and iodine substituents that may influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₁H₁₄BrI N

- Molecular Weight : 202.26 g/mol

- IUPAC Name : this compound

- Appearance : White to off-white powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased binding affinity for target proteins.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated anilines possess significant antimicrobial properties. The presence of bromine and iodine may enhance their efficacy against various bacterial strains.

- Anticancer Potential : Certain derivatives of halogenated anilines have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in metabolic pathways, impacting cellular processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated anilines, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-Bromo-3-iodo-2-methylaniline | 20 | Staphylococcus aureus |

| 5-Bromo-4-chloroaniline | 30 | Escherichia coli |

| 4-Iodoaniline | 25 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM, with a notable reduction in cell viability observed through MTT assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 45 | Induction of apoptosis |

| MCF-7 | 55 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetic profile of halogenated anilines typically includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that the compound exhibits favorable absorption characteristics due to its lipophilic nature, although specific data on metabolism and excretion remain limited.

Q & A

Q. Basic

- ¹H/¹³C NMR : Methyl protons appear as singlets (~δ 2.3 ppm), with aromatic protons split by adjacent halogens.

- HPLC : Use a C18 column (250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm, as validated in for hydrochlorides .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, I, and Cl percentages (e.g., C: 28.5%, Br: 19.8%) .

Q. Advanced

- 2D NMR (HSQC, HMBC) : Assigns coupling between halogens and aromatic protons, resolving positional isomers.

- X-ray crystallography : Confirms molecular geometry and salt formation. utilized crystallography to validate memantine hydrochloride’s structure, a comparable approach .

How to resolve contradictions in reported melting points or purity data?

Q. Methodological

- Cross-validation : Compare DSC (melting range) with hot-stage microscopy. For example, reports mp 219–221°C for 5-Bromo-2-oxindole, but deviations may indicate polymorphs or solvates .

- Purity reassessment : Reproduce synthesis and analyze via orthogonal methods (e.g., NMR integration vs. HPLC area normalization). ’s accuracy data for amitriptyline hydrochloride demonstrates this approach .

What stability considerations are critical for long-term storage?

Q. Advanced

- Light sensitivity : Halogenated aromatics degrade under UV; store in amber vials at -20°C.

- Moisture control : Hydrochlorides are hygroscopic; use desiccants (silica gel) and inert gas blankets. highlights storage at 0–6°C for brominated aldehydes, a relevant guideline .

- Thermal stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life.

How to design an RP-HPLC method for quantifying this compound in reaction mixtures?

Q. Methodological

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30–70% B over 20 min.

- Detection : UV at 254 nm (aromatic absorption) with a flow rate of 1.0 mL/min. Calibrate using ’s accuracy protocols, achieving <2% RSD .

What strategies optimize yield during hydrochloride salt formation?

Q. Advanced

- pH control : Adjust to pH 4–5 using concentrated HCl to precipitate the salt without decomposing the free base.

- Solvent selection : Use ethanol or acetone for high solubility of the free base and low solubility of the salt. achieved high yields in memantine hydrochloride synthesis via thiourea-mediated amination, a transferable strategy .

How to address halogen exchange side-reactions during synthesis?

Q. Advanced

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., iodination over bromine displacement).

- Protecting groups : Temporarily protect the amine with Boc to prevent undesired SNAr reactions. lists brominated benzoic acids synthesized via similar protective strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.